

Deethylcyanazine Acid: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Cyanazine-3-mercaptopropanoic acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylcyanazine acid (DCAC) is a significant degradation product of the triazine herbicide cyanazine. Its persistence in the environment, particularly in groundwater, has made it a compound of interest for environmental scientists and toxicologists. More recently, deethylcyanazine acid has been identified as a potent inhibitor of protein kinases, suggesting its potential as a lead compound in anticancer drug development through the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular and chemical properties of deethylcyanazine acid, its formation, analytical methods for its detection, and its biological significance.

Molecular and Physicochemical Properties

Deethylcyanazine acid, systematically named N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine, is a metabolite of the herbicide cyanazine.^[1] Its molecular and physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ ClN ₅ O ₂	[2][3]
Molecular Weight	231.64 g/mol	[2][3]
CAS Number	36749-35-6	[4][5]
Systematic Name	Alanine, N-(4-amino-6-chloro-1,3,5-triazin-2-yl)-2-methyl-	[2]
Melting Point	282 °C	[3]
Appearance	White crystalline powder	[6]

Note on Physicochemical Data: There are conflicting reports regarding the melting and boiling points of deethylcyanazine acid. One source lists a melting point of -43.8 °C and a boiling point of 81.6 °C; however, this is likely for a solution of the compound in acetonitrile.[4] The melting point of 282 °C is for the pure compound.

Environmental Significance and Occurrence

Deethylcyanazine acid is a major and persistent metabolite of cyanazine, an herbicide previously used extensively in agriculture.[3][7] Following the cessation of cyanazine use, its degradates, including deethylcyanazine acid, continue to be detected in groundwater.[8]

Studies have shown that deethylcyanazine acid is one of the most frequently detected cyanazine-related compounds in groundwater samples, often at higher concentrations than the parent compound.[8][9] For instance, in a study of groundwater in Iowa, deethylcyanazine acid accounted for a significant portion of the total measured concentration of cyanazine and its degradates.[9]

Table 2: Frequency of Detection of Cyanazine and its Degradates in Iowa Groundwater

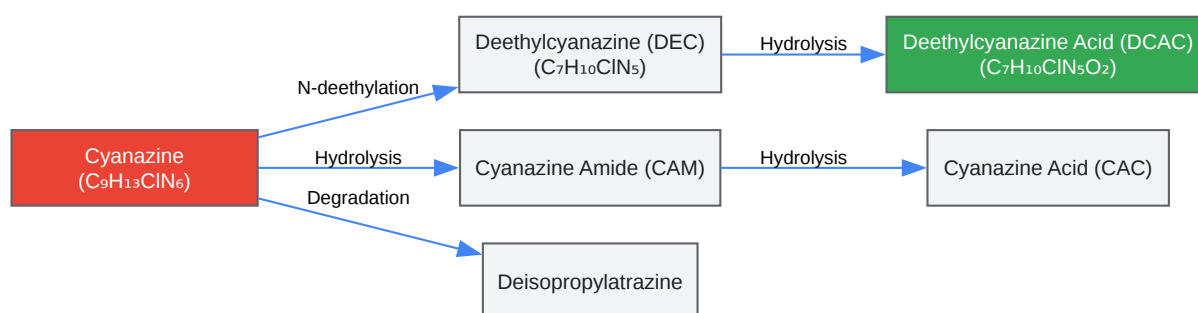
Compound	Frequency of Detection (%)
Deethylcyanazine acid (DCAC)	32.8
Cyanazine acid (CAC)	29.7
Cyanazine amide (CAM)	17.2
Deethylcyanazine (DEC)	3.1
Cyanazine	3.1

Source: Adapted from Kolpin et al. 2001.[8]

Formation and Degradation Pathway

Deethylcyanazine acid is formed in the environment through the microbial and chemical degradation of cyanazine.[10][11] The degradation process involves the de-ethylation of the parent cyanazine molecule and subsequent hydrolysis of the nitrile group to a carboxylic acid.[2][10]

Below is a diagram illustrating the degradation pathway of cyanazine to deethylcyanazine acid and other metabolites.



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Figure 1. Degradation pathway of the herbicide cyanazine.

Experimental Protocols: Analytical Methods

The detection and quantification of deethylcyanazine acid in environmental samples are primarily achieved using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: This is the most common and sensitive method for the analysis of deethylcyanazine acid in water samples.[8] The method involves the separation of the analyte from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Sample Preparation (Solid Phase Extraction - SPE):

- Filter water samples through a 0.7- μ m glass fiber filter.
- Pass a 1 L water sample through a C18 solid-phase extraction cartridge.
- Elute the analytes from the cartridge with a suitable solvent, such as ethyl acetate.
- Concentrate the eluate under a gentle stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 μ m).[12]
 - Mobile Phase: A gradient of methanol and water, often with an ammonium acetate buffer. [12]
 - Flow Rate: 0.2 to 0.4 mL/min.
 - Injection Volume: 5 to 20 μ L.
- Tandem Mass Spectrometer (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for deethylcyanazine acid.

Detection Limit: Method detection limits are typically in the low nanogram per liter (ng/L) range.
[13]

Direct Aqueous Injection (DAI) LC-MS/MS

For samples with higher concentrations or as a rapid screening method, direct aqueous injection without prior solid-phase extraction can be utilized.[7] This method reduces sample preparation time but may be more susceptible to matrix interference.[14]

Biological Activity and Therapeutic Potential

Recent studies have indicated that deethylcyanazine acid exhibits potent biological activity beyond its role as a pesticide metabolite. It has been identified as an inhibitor of protein kinases and can induce apoptosis in cancer cells, suggesting its potential for development as an anticancer therapeutic.

Protein Kinase Inhibition

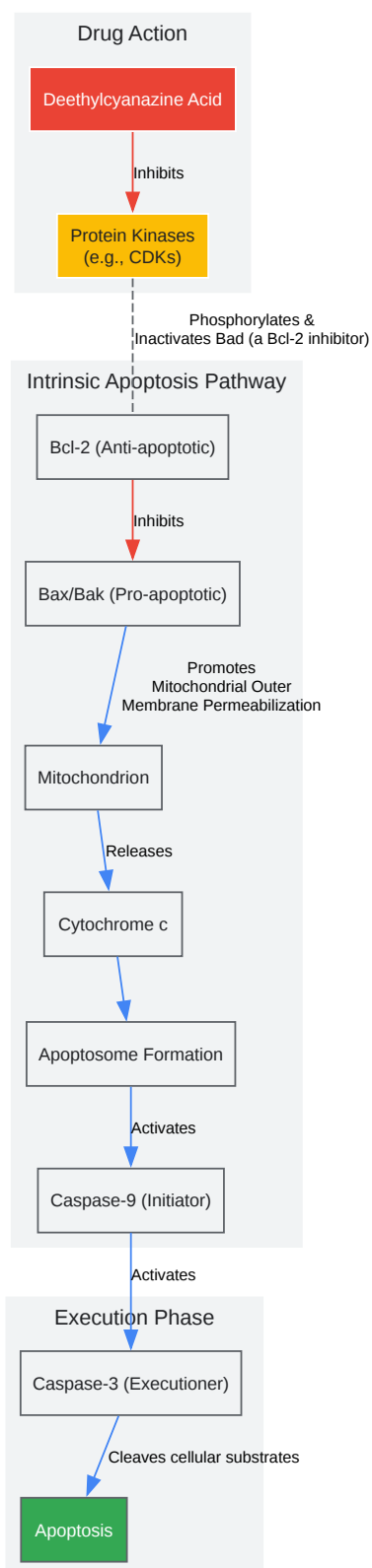
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[15] Their dysregulation is a hallmark of many cancers.[16]

Deethylcyanazine acid has been shown to inhibit protein kinases, although the specific kinases targeted are a subject of ongoing research. By inhibiting these kinases, deethylcyanazine acid can disrupt the signaling pathways that promote cancer cell survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells.[17] Cancer cells often evade apoptosis, leading to uncontrolled proliferation. [18] Deethylcyanazine acid has been shown to induce apoptosis in cancer cells. The induction of apoptosis is a key mechanism for the efficacy of many anticancer drugs.[19]

The apoptotic pathway is complex and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.[19] Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program. The inhibition of protein kinases by deethylcyanazine acid likely triggers the intrinsic apoptotic pathway.



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Figure 2. Proposed mechanism of apoptosis induction by deethylcyanazine acid via protein kinase inhibition.

Conclusion

Deethylcyanazine acid is a molecule with dual significance. As an environmental contaminant, its persistence and prevalence in water sources necessitate continued monitoring and toxicological assessment. As a potential therapeutic agent, its ability to inhibit protein kinases and induce apoptosis in cancer cells opens a promising avenue for further research and drug development. This technical guide has provided a foundational understanding of deethylcyanazine acid, and it is hoped that it will serve as a valuable resource for researchers in both environmental science and oncology.

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